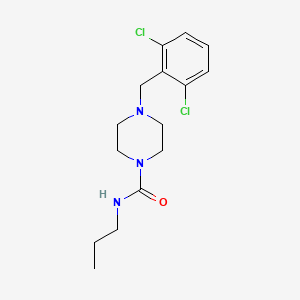![molecular formula C14H18N2O3 B5469339 [1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol](/img/structure/B5469339.png)
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring attached to a methanol group and a 3-(2-nitrophenyl)prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with pyrrolidine in the presence of a base to form the corresponding Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol:
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]propanol: Similar structure but with a propanol group instead of methanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-11-13-7-4-10-15(13)9-3-6-12-5-1-2-8-14(12)16(18)19/h1-3,5-6,8,13,17H,4,7,9-11H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIFIOVEGAHAR-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC=CC2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorobenzyl)-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B5469256.png)
![4-[(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B5469260.png)
![2,5-dimethoxy-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]benzenesulfonohydrazide](/img/structure/B5469265.png)


![N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5469294.png)
![methyl 1-methyl-5-[({[2-(2-methylphenoxy)pyridin-3-yl]methyl}amino)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5469298.png)
![5-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-N-ethylpyrimidin-2-amine](/img/structure/B5469302.png)
![[1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidin-4-yl]methanol](/img/structure/B5469305.png)
![1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzotriazole](/img/structure/B5469317.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5469323.png)
![1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5469327.png)
![1'-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5469334.png)
![2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5469335.png)
